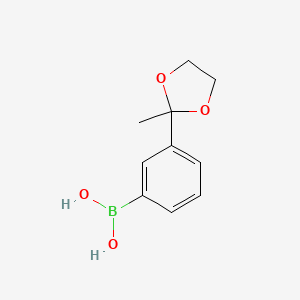
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, also known as MDBPA, is a boronic acid derivative that has gained attention in scientific research due to its unique chemical properties. This compound has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is used in polymer research. For instance, its derivatives, such as poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], have been synthesized and characterized. This involves polymerization processes and thorough characterization using spectroscopic techniques like FTIR and NMR, as well as gel permeation chromatography and differential scanning calorimetry. The thermal degradation of these polymers has been studied in detail, revealing insights into the stability and decomposition processes of the materials (Coskun et al., 1998).
Catalysis in Organic Synthesis
In organic synthesis, derivatives of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid are used as ligands in palladium-catalyzed Suzuki reactions. These compounds have proven effective for a wide range of Suzuki reactions involving different arylboronic acids and aryl chlorides, bromides, and iodides. This application is crucial for the synthesis of biaryl products in high yields (Bei et al., 1999).
Synthesis of Bioactive Compounds
Compounds containing the 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid moiety have been used in the synthesis of antimycotic agents. These agents, particularly 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, exhibit significant in vitro activity against various fungi and bacteria, and some show effectiveness against Candida albicans in vivo (Heeres & van Cutsem, 1981).
Targeted Drug Delivery
The phenylboronic acid functionality derived from 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is used in the design of targeted drug delivery systems. For example, phenylboronic acid-functionalized polymeric micelles have been synthesized for targeted delivery to cancer cells. These micelles can recognize specific cell types, like HepG2 cells, and enhance drug uptake, demonstrating potential in cancer therapy (Zhang et al., 2013).
Materials Chemistry
In materials chemistry, derivatives of 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid are utilized in the synthesis of photochromic materials. These materials, such as specific dithienylethenes, exhibit changes in color upon UV irradiation and have applications in optical recording and data storage technologies (Yang et al., 2006).
Catalysis in Amidation Reactions
This compound is also involved in catalysis for dehydrative amidation between carboxylic acids and amines. The ortho-substituent on phenylboronic acids, derived from 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid, plays a critical role in these reactions, showing high effectiveness for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Eigenschaften
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRSKQWUQJUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(OCCO2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394913 |
Source


|
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
CAS RN |
850568-50-2 |
Source


|
| Record name | 3-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

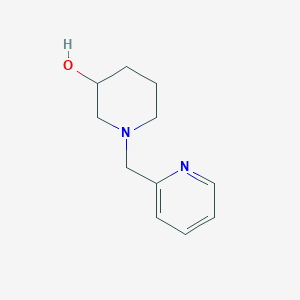
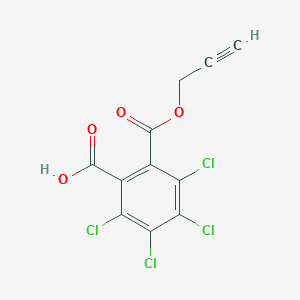
![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
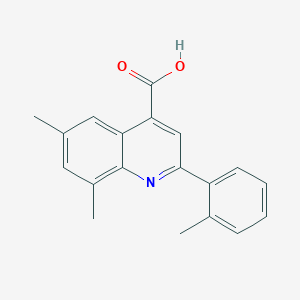
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
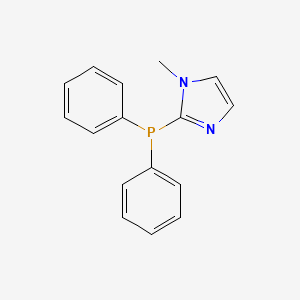
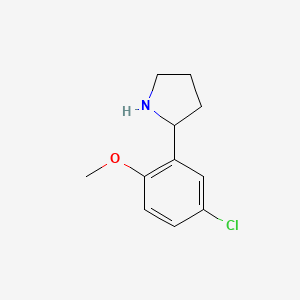
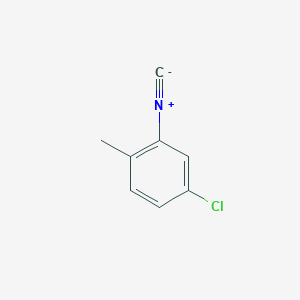
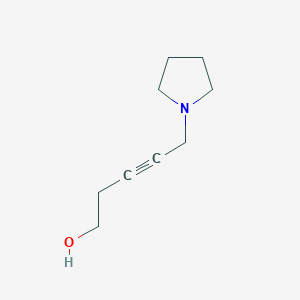
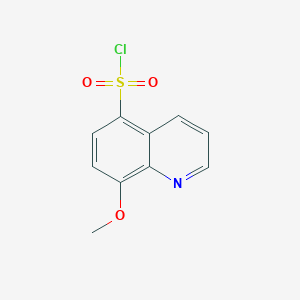
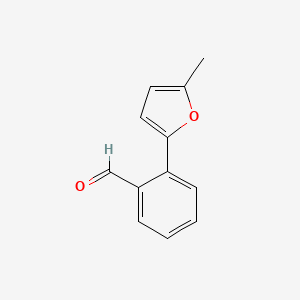
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)